molecular formula C7H5Cl3 B081129 1-Chloro-3-(dichloromethyl)benzene CAS No. 15145-69-4

1-Chloro-3-(dichloromethyl)benzene

Cat. No. B081129
CAS RN: 15145-69-4
M. Wt: 195.5 g/mol
InChI Key: ACNQJGLSENYFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorinated aromatic compounds like 1-Chloro-3-(dichloromethyl)benzene often involves chlorination reactions. A relevant example is the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, leading to chlorinated products under specific conditions (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983). Another approach is the reaction between phloroglucinol and chlorosulfonic acid in dichloromethane, utilized for the synthesis of catalysts in organic synthesis (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives, including 1-Chloro-3-(dichloromethyl)benzene, can be analyzed through techniques like electron diffraction in the gas phase. This method allows for the determination of bond lengths, bond angles, and conformations of the molecule, providing insights into its three-dimensional structure and reactivity (Shen, 1979).

Chemical Reactions and Properties

Chlorinated benzene derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, the reaction of 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes using hybrid metals indicates the reactivity of chlorinated benzenes toward substitution and addition reactions (Kitamura, Gondo, & Katagiri, 2013). Another example is the synthesis of polychlorinated benzenes through chloromethylation, highlighting the versatility of these compounds in forming various functionalized derivatives (Kulka, 1945).

Scientific Research Applications

  • Application Summary : 1-Chloro-3-(dichloromethyl)benzene is used as a key intermediate in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application/Experimental Procedures : The chloromethylation of aromatic compounds is carried out with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide . The reaction mixture is stirred at -10°C for 30 minutes .
  • Results/Outcomes : The procedure affords the corresponding chloromethyl derivatives in good to excellent yields . This method is simple, effective, and operates under mild conditions .

Safety And Hazards

1-Chloro-3-(dichloromethyl)benzene is a dangerous substance. It is corrosive and can cause burns to the skin and eyes . It may also irritate the eyes, skin, and respiratory tract . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

1-chloro-3-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNQJGLSENYFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164789
Record name 1-Chloro-3-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(dichloromethyl)benzene

CAS RN

15145-69-4
Record name 1-Chloro-3-(dichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15145-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(dichloromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(dichloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.